molecular formula C8H15NO3 B12654328 Isobutyl N-formyl-DL-alaninate CAS No. 85508-29-8

Isobutyl N-formyl-DL-alaninate

Cat. No.: B12654328
CAS No.: 85508-29-8
M. Wt: 173.21 g/mol
InChI Key: FGOLYBWRHWRGOZ-UHFFFAOYSA-N
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Description

Isobutyl N-formyl-DL-alaninate (CAS RN: 27775-00-4) is a chemically modified derivative of DL-alanine, featuring a formyl group (-CHO) on the amine (-NH2) and an isobutyl ester (-OCH2CH(CH3)2) on the carboxylic acid (-COOH) (Fig. 1). This compound is structurally characterized by its dual functionalization, which renders it valuable in organic synthesis, particularly in peptide chemistry, where protecting groups are essential to prevent unwanted side reactions during coupling steps . Its registration under CAS 27775-00-4 in 2018 highlights its relevance in industrial and research applications, though specific pharmacological or material science uses remain underexplored in publicly available literature .

Properties

CAS No.

85508-29-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methylpropyl 2-formamidopropanoate

InChI

InChI=1S/C8H15NO3/c1-6(2)4-12-8(11)7(3)9-5-10/h5-7H,4H2,1-3H3,(H,9,10)

InChI Key

FGOLYBWRHWRGOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl N-formyl-DL-alaninate typically involves the esterification of N-formyl-DL-alanine with isobutyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled conditions. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity this compound .

Chemical Reactions Analysis

Key Reaction Parameters and Yields

Parameter Value Source
Reaction temperature110–120°C (reflux)
Reaction time2–3 hours
YieldUp to 84% (for n-butyl ester)
SolventIsobutanol or n-butanol

Stability and Handling

  • Storage : Typically stable under anhydrous conditions.

  • Hydrolysis : The formyl group can be removed via mild acid treatment, regenerating the primary amine .

  • Purification : Distillation or chromatographic methods are employed to isolate the product .

Formimidate Carboxylate Mixed Anhydrides (FCMA)

While not directly observed in the synthesis of isobutyl N-formyl-DL-alaninate, FCMA intermediates are proposed in related amide-forming reactions. These intermediates undergo -O→N acyl transfer to generate N-formyl amides . For this compound, the reaction likely bypasses FCMA formation, instead proceeding via direct nucleophilic substitution.

Comparative Analysis of Formylation Methods

Method Reagents Advantages Limitations
Alkyl formate CO, alkanol, alkali metalHigh yield, mild conditionsRequires high-pressure CO
Formamide + alcohol Formamide, alcoholSimple, scalableLower yields for certain esters

Research Findings and Challenges

  • Yield Optimization : Reaction conditions (e.g., temperature, solvent choice) significantly influence yields. For example, isobutanol as a solvent and reagent enhances reaction efficiency .

  • Stereochemical Control : The synthesis of DL-alaninate suggests challenges in stereochemical purity, though racemization may occur under basic conditions.

  • Scalability : The process is amenable to industrial-scale production, as demonstrated in patent examples .

Scientific Research Applications

Isobutyl N-formyl-DL-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl N-formyl-DL-alaninate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

N-Formyl-DL-alanine Ethyl Ester (CAS 4289-99-0)

  • Molecular Formula: C6H11NO3
  • Key Features : Ethyl ester group (-OCH2CH3) instead of isobutyl.
  • Comparison: Lower molecular weight (145.16 g/mol vs. ~173.21 g/mol for the isobutyl analogue) due to the smaller alkyl chain.

N-FMOC-DL-alanine (CAS not provided)

  • Molecular Formula: C18H19NO4
  • Molecular Weight : 313.35 g/mol .
  • Key Features : Fluorenylmethyloxycarbonyl (FMOC) protecting group on the amine.
  • Comparison :
    • FMOC is a bulkier, UV-active protecting group widely used in solid-phase peptide synthesis (SPPS).
    • Higher steric hindrance compared to the formyl group, reducing side reactions but requiring harsher deprotection conditions (e.g., piperidine) .

N-Methyl-DL-alanine

  • Molecular Formula: C5H11NO2
  • Key Features : Methyl group (-CH3) on the amine instead of formyl.
  • Comparison: Lacks ester functionality, making it unsuitable for carboxyl-activation strategies.

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine (CAS 71463-35-9)

  • Molecular Formula: C11H12FNO3
  • Key Features : Acetyl (-COCH3) on the amine, fluorine atom, and phenyl substituent.
  • Comparison :
    • Fluorine and phenyl groups enhance lipophilicity and metabolic stability, making this derivative relevant in drug design.
    • The acetyl group offers milder deprotection conditions compared to formyl .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 27775-00-4 C8H15NO3 ~173.21 Formyl, Isobutyl ester Peptide synthesis, protecting groups
N-Formyl-DL-alanine ethyl ester 4289-99-0 C6H11NO3 145.16 Formyl, Ethyl ester Organic intermediates
N-FMOC-DL-alanine - C18H19NO4 313.35 FMOC, Carboxylic acid Solid-phase peptide synthesis
N-Methyl-DL-alanine - C5H11NO2 133.15 Methylated amine, Carboxylic acid Conformational studies
N-Acetyl-ar-fluoro-3-phenyl-DL-alanine 71463-35-9 C11H12FNO3 225.22 Acetyl, Fluorophenyl, Carboxylic acid Pharmaceutical research

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